molecular formula C9H10F2O B3078841 2-(Difluoromethoxy)-1,3-dimethyl-benzene CAS No. 105552-65-6

2-(Difluoromethoxy)-1,3-dimethyl-benzene

Cat. No.: B3078841
CAS No.: 105552-65-6
M. Wt: 172.17 g/mol
InChI Key: PNKVCOHWPFOIMT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Sciences

Fluorinated organic compounds have become indispensable in modern chemical sciences, with their applications spanning pharmaceuticals, agrochemicals, and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical and biological properties of organic molecules. chemimpex.combham.ac.uk The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov This prevalence underscores the strategic importance of fluorination in the design of new molecules with tailored functionalities. nih.gov The stability and unique electronic characteristics of fluorinated compounds also make them valuable in materials science for creating specialty polymers, liquid crystals, and lubricants with enhanced thermal and chemical resistance. chemimpex.com

The Difluoromethoxy Group (OCF₂H) as a Key Structural Motif in Advanced Molecular Design

Among the various fluorine-containing functional groups, the difluoromethoxy (OCF₂H) group has emerged as a particularly valuable structural motif. nih.govrsc.org It is often considered a bioisostere of hydroxyl (OH), thiol (SH), or even methyl (CH₃) groups, but with distinct electronic properties. researchgate.net Unlike the highly lipophilic trifluoromethoxy (OCF₃) group, the OCF₂H moiety possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature that can be crucial for molecular recognition and binding affinity at biological targets. researchgate.net This group uniquely combines moderate lipophilicity with this hydrogen-bonding capability, allowing for fine-tuning of a molecule's properties. rsc.org The incorporation of the OCF₂H group can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug development to extend a compound's half-life. bham.ac.uk

Research Context and Objectives Pertaining to 2-(Difluoromethoxy)-1,3-dimethyl-benzene

While extensive research exists for a wide range of fluorinated aromatics, specific studies focusing solely on this compound are not widely represented in publicly accessible literature. The scientific interest in this particular compound stems from its identity as a difluoromethoxylated aromatic ether. The objectives for investigating a molecule like this compound would typically involve:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for its preparation, likely starting from 2,6-dimethylphenol (B121312), and fully characterizing its physical and spectral properties.

Physicochemical Property Evaluation: Quantifying key parameters such as lipophilicity (LogP), acidity/basicity (pKa), and conformational preferences to understand how the difluoromethoxy group's properties are modulated by the adjacent methyl groups on the benzene (B151609) ring.

Exploration as a Synthetic Intermediate: Utilizing it as a building block for the synthesis of more complex molecules, particularly for creating libraries of compounds for agrochemical or pharmaceutical screening. The steric hindrance provided by the two ortho-methyl groups could influence its reactivity in subsequent chemical transformations.

Biological Screening: Investigating its potential biological activity. Given the structural alerts common in medicinal chemistry, it would likely be evaluated for a range of activities where modulated lipophilicity and metabolic stability are desirable.

Detailed Research Findings

Although specific research on this compound is limited, its synthesis, properties, and potential applications can be inferred from established organofluorine chemistry principles and studies on analogous compounds.

Synthesis Strategies

The most common and direct method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol (B47542). acs.org For this compound, the logical precursor would be 2,6-dimethylphenol. This transformation is typically achieved by generating difluorocarbene (:CF₂) in the presence of the phenoxide.

Several reagents and methods can be employed to generate difluorocarbene, including:

Fluoroform (CHF₃): A non-ozone-depleting and inexpensive gas, fluoroform can serve as a difluorocarbene source in a two-phase system using a strong base like potassium hydroxide (B78521) (KOH). acs.org

Diethyl bromodifluoromethylphosphonate: This commercially available reagent readily generates difluorocarbene under basic conditions at low temperatures. acs.org

Photoredox Catalysis: Modern methods involve the use of photoredox catalysts to generate a difluoromethoxy radical (•OCF₂H) from a suitable precursor, which can then react with arenes. nih.govrsc.org While this is often used for direct C-H difluoromethoxylation, related radical-based methods for O-difluoromethylation exist. rsc.org

The reaction would involve the deprotonation of 2,6-dimethylphenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to trap the highly reactive difluorocarbene.

Physicochemical Properties

The physicochemical properties of this compound are dictated by the interplay between the lipophilic dimethylated benzene ring and the polar, yet lipophilicity-enhancing, difluoromethoxy group. Based on its structural isomer, 1-(difluoromethoxy)-2,3-dimethylbenzene, and general principles, its properties can be estimated.

Interactive Data Table: Estimated Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₉H₁₀F₂OCalculation
Molecular Weight 172.17 g/mol Calculation appchemical.com
Appearance Likely a colorless liquidAnalogy to similar compounds
Boiling Point Estimated 180-200 °CExtrapolation from similar structures
LogP (Octanol/Water) Estimated 3.0-3.5Estimation based on substituent effects
Hydrogen Bond Donor Yes (Weak)Property of the OCF₂H group researchgate.net
Hydrogen Bond Acceptor YesProperty of the ether oxygen

Note: The data in this table is estimated based on structurally similar compounds and general chemical principles due to the lack of specific experimental data for this compound.

The two methyl groups ortho to the difluoromethoxy substituent would likely impose significant steric hindrance, potentially influencing the rotational barrier and preferred conformation of the OCF₂H group relative to the aromatic ring. This steric crowding could also impact its reactivity and interaction with biological targets compared to less substituted analogues.

Potential Applications

The primary potential application for this compound lies in its use as an intermediate or building block in the synthesis of novel bioactive compounds for the pharmaceutical and agrochemical industries.

Medicinal Chemistry: The compound could be incorporated into larger molecular scaffolds to probe the structure-activity relationships (SAR) of a drug candidate. The 2,6-dimethylphenyl moiety provides a rigid, lipophilic scaffold, while the OCF₂H group serves as a metabolically stable polar group with hydrogen-bonding capabilities. This combination is valuable for designing molecules that can penetrate cell membranes and interact specifically with a target protein. nih.gov

Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic moieties. This compound could serve as a precursor for new active ingredients where enhanced metabolic stability in plants or insects could lead to improved efficacy and duration of action.

Materials Science: While less common, fluorinated aromatics are used in the development of specialty polymers and liquid crystals. The specific substitution pattern of this molecule could be explored for creating materials with unique dielectric or thermal properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKVCOHWPFOIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Difluoromethoxy Substituted Aromatic Ethers

Strategies for the Introduction of the Difluoromethoxy Group into Aromatic Systems

The installation of a difluoromethoxy moiety onto an aromatic ring can be achieved through various chemical strategies. These methods have evolved from harsh, substrate-specific reactions to milder, more versatile catalytic processes with broad functional group tolerance.

The most common and long-standing approach to synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols. rsc.org This strategy relies on the generation of difluorocarbene (:CF₂) as a reactive intermediate, which then inserts into the O-H bond of a phenol (B47542) or a corresponding phenoxide.

A variety of reagents and conditions have been developed to generate difluorocarbene for this purpose. A practical and widely used method involves the use of fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, in a two-phase system with a strong base like potassium hydroxide (B78521) (KOH). acs.org This process allows for the conversion of a broad range of phenols to their difluoromethoxy derivatives at moderate temperatures and atmospheric pressure. acs.org Other difluorocarbene precursors include chlorodifluoromethane (B1668795) (ClCF₂H) and diethyl (bromodifluoromethyl)phosphonate. researchgate.netgoogle.com

The general mechanism involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene generated in situ.

Table 1: Examples of Conventional Difluoromethoxylation of Phenols using CHF₃ and KOH Yields were determined by ¹⁹F NMR using an internal standard unless otherwise noted.

Phenol SubstrateProductYield (%)
4-Bromophenol1-Bromo-4-(difluoromethoxy)benzene75 (isolated)
2-Methylphenol1-(Difluoromethoxy)-2-methylbenzene73
4-Nitrophenol1-(Difluoromethoxy)-4-nitrobenzene65
3,5-Dimethylphenol1-(Difluoromethoxy)-3,5-dimethylbenzene81

Data sourced from The Journal of Organic Chemistry, 2013. acs.org

While effective, conventional methods require the pre-existence of a hydroxyl group on the aromatic ring. Modern research has focused on developing catalytic methods for the direct C–H difluoromethoxylation of arenes, which avoids the need for pre-functionalized substrates. rsc.orgrsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive radical intermediates under exceptionally mild conditions. nih.govresearchgate.netresearchgate.net This approach has been successfully applied to the direct C–H difluoromethoxylation of arenes and heteroarenes. rsc.orgresearchgate.net

In 2019, a catalytic protocol was reported that utilizes a novel redox-active N-(difluoromethoxy)benzotriazole salt as a difluoromethoxylating reagent in combination with a photoredox catalyst, such as Ru(bpy)₃(PF₆)₂ or fac-[Ir(ppy)₃]. rsc.orgresearchgate.net The proposed mechanism involves a single electron transfer (SET) from the photo-excited catalyst to the difluoromethoxylating reagent. rsc.org This generates a neutral radical intermediate that undergoes fragmentation to release the key difluoromethoxy radical (•OCF₂H). rsc.orgsemanticscholar.org This electrophilic radical then adds to the electron-rich aromatic ring, followed by oxidation and deprotonation to yield the final difluoromethoxylated product. rsc.org

This method is noted for its operational simplicity, room temperature conditions, and tolerance of a wide array of functional groups, including halides, esters, and ketones. researchgate.net

Table 2: Substrate Scope for Photocatalytic C–H Difluoromethoxylation Reactions performed using a redox-active difluoromethoxylating reagent and a photoredox catalyst under visible light irradiation.

Arene SubstrateMajor Product(s)Combined Yield (%)
1,3,5-Trimethoxybenzene2-(Difluoromethoxy)-1,3,5-trimethoxybenzene71
Mesitylene1-(Difluoromethoxy)-2,4,6-trimethylbenzene60
Naphthalene1-(Difluoromethoxy)naphthalene55
Anisole (B1667542)Mixture of o, m, p-isomers52

Data sourced from Chemical Science, 2019. rsc.orgsemanticscholar.org

Transition-metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. rsc.org While direct cross-coupling to form a C(sp²)–OCF₂H bond is less developed than for C(sp²)–CF₂H bonds, multi-step protocols involving metal catalysis have proven effective. rsc.orgcas.cn

An elegant one-pot, three-step C–H difluoromethoxylation protocol developed by Hartwig and co-workers involves an initial iridium-catalyzed C–H borylation of the arene. rsc.orgsemanticscholar.org The resulting aryl boronate ester is then oxidized to the corresponding phenol in situ, which subsequently undergoes O-difluoromethylation using a suitable difluorocarbene precursor. rsc.orgsemanticscholar.org This sequence effectively achieves a direct C–H to C–OCF₂H conversion through a metal-catalyzed intermediate step.

More recently, dual metallaphotoredox catalysis has been employed for the difluoromethylation of aryl bromides, showcasing the power of combining transition metal catalysis with photoredox cycles. nih.gov While this specific example forms a C-CF₂H bond, the principles are being extended to other transformations. nih.gov

A significant advantage of modern catalytic methods is their applicability to the late-stage functionalization (LSF) of complex molecules, such as pharmaceuticals and agrochemicals. nih.govrsc.orgrsc.org LSF allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. rsc.org

The mild conditions of visible-light photoredox catalysis are particularly well-suited for LSF, demonstrating compatibility with a wide range of sensitive functional groups present in biorelevant molecules. rsc.org This has been demonstrated in the successful difluoromethoxylation of derivatives of caffeine (B1668208) and other bioactive heterocycles, showcasing the robustness of the methodology. semanticscholar.orgnih.gov Similarly, metal-catalyzed cross-coupling reactions have been applied to the late-stage difluoromethylation of medicinally relevant scaffolds, highlighting the broad utility of these advanced synthetic tools. mdpi.comnih.gov

Advanced Catalytic Approaches to Aromatic Difluoromethoxylation

Synthetic Pathways to 2-(Difluoromethoxy)-1,3-dimethyl-benzene and Related Derivatives

Based on the established methodologies, two primary synthetic routes can be proposed for the synthesis of This compound .

Route 1: Conventional Phenol Difluoromethylation

The most direct and conventional pathway starts from the commercially available precursor, 2,6-dimethylphenol (B121312) . This method involves the reaction of the phenol with a source of difluorocarbene.

Step 1: Deprotonation of 2,6-dimethylphenol with a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), to form the corresponding phenoxide.

Step 2: In-situ generation of difluorocarbene (:CF₂) from a precursor like fluoroform (CHF₃) or diethyl (bromodifluoromethyl)phosphonate.

Step 3: Nucleophilic attack of the 2,6-dimethylphenoxide on the electrophilic difluorocarbene to form the target product, This compound .

This approach is regiochemically unambiguous, as the position of the difluoromethoxy group is predetermined by the hydroxyl group of the starting material.

Route 2: Advanced C–H Functionalization

A more modern approach would involve the direct C–H difluoromethoxylation of the readily available starting material 1,3-dimethylbenzene (m-xylene), leveraging photoredox catalysis.

Reaction: 1,3-dimethylbenzene is treated with a redox-active difluoromethoxylating reagent (e.g., N-(difluoromethoxy)benzotriazole salt) in the presence of a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) and irradiated with visible light.

The electrophilic difluoromethoxy radical (•OCF₂H) generated in the catalytic cycle would add to the aromatic ring. The regiochemical outcome would be dictated by the electronics of the m-xylene (B151644) ring. The two methyl groups are ortho-para directing and activating. The most likely positions for radical addition are C2, C4, and C5. The C2 position is sterically hindered by the two adjacent methyl groups. The C4 position is electronically activated by both methyl groups (ortho to one, para to the other). Therefore, the reaction would likely yield a mixture of regioisomers, with 4-(difluoromethoxy)-1,3-dimethyl-benzene and 5-(difluoromethoxy)-1,3-dimethyl-benzene as major products and the desired This compound as a minor product due to steric hindrance. Separation of these isomers would be required.

Precursor-Based Synthesis and Building Block Utilization

The most prevalent and well-established method for synthesizing aryl difluoromethyl ethers involves the use of phenolic precursors. For the target compound, the synthesis logically begins with the preparation of 2,6-dimethylphenol, which then serves as the building block for the subsequent difluoromethylation step.

Step 1: Synthesis of the Phenolic Precursor (2,6-Dimethylphenol)

The industrial synthesis of 2,6-dimethylphenol is primarily achieved through the ortho-alkylation of phenol with methanol. This reaction is conducted in the gas phase at elevated temperatures (e.g., 280 to 400°C) over a solid-acid or metal oxide catalyst. google.comresearchgate.net Catalysts are often based on metal oxides such as ferric oxide, chromium oxide, or vanadium oxide, which provide high selectivity for methylation at the ortho positions. researchgate.netacs.org

Step 2: Difluoromethylation of 2,6-Dimethylphenol

With the 2,6-dimethylphenol precursor in hand, the difluoromethoxy group is installed via O-difluoromethylation. This transformation is most commonly accomplished through the reaction of the corresponding phenolate (B1203915) with a difluorocarbene (:CF₂) source. Difluorocarbene is a transient, electrophilic intermediate that is generated in situ from various stable reagents. mdpi.com

The general mechanism involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene. A final protonation step yields the aryl difluoromethyl ether. mdpi.com A variety of reagents have been developed to generate difluorocarbene under different conditions, as summarized in the table below.

Table 1: Common Reagents for Difluorocarbene Generation
Reagent (Precursor)Typical ConditionsKey AdvantagesReference
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Thermal decarboxylation in polar aprotic solvents (e.g., DMF, MeCN) at 80-110°CCommercially available, stable, and has a relatively low environmental impact. nih.gov
Fluoroform (CHF₃)Strong base (e.g., KOH) in a two-phase system (water/dioxane)Inexpensive and non-ozone-depleting gas. researchgate.net
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Catalytic fluoride (B91410) source (e.g., TBAF) or strong base (e.g., KOH) at room temperatureHighly efficient, proceeds under mild conditions. reddit.com
Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂)Basic hydrolysis (e.g., KOH) at low temperaturesCommercially available and reacts under mild conditions. google.com

For the synthesis of this compound, 2,6-dimethylphenol would be treated with a base and one of these difluorocarbene precursors.

Derivatization from Existing Aromatic Ether Structures

The direct conversion of a pre-existing aromatic ether, such as an aryl methyl ether (anisole derivative), into an aryl difluoromethyl ether is a less common and challenging synthetic route. The C-O bond in an anisole is generally robust, and methods to directly transform the methyl group into a difluoromethyl group are not well-established.

The more conventional approach involves the cleavage of the aryl methyl ether to the corresponding phenol. This is typically achieved using strong reagents like hydrogen iodide (HI) or boron tribromide (BBr₃). doubtnut.com Once the phenol is obtained, it can be subjected to the difluoromethylation conditions described in the previous section. Therefore, while derivatization is possible, it typically proceeds via a two-step sequence involving cleavage and subsequent formation of the new ether, rather than a direct conversion.

Mechanistic Investigations of Reactions Involving Difluoromethoxy-Substituted Aromatic Compounds

The difluoromethoxy group significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. Its effects are a combination of strong inductive electron withdrawal by the fluorine atoms and potential electron donation from the oxygen lone pairs through resonance.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

However, the oxygen atom possesses lone pairs that can be donated into the ring via resonance (+R effect). This resonance donation preferentially stabilizes the cationic intermediate (the sigma complex or arenium ion) when the electrophile attacks at the ortho and para positions. libretexts.orglibretexts.org This stabilization lowers the activation energy for ortho/para attack compared to meta attack. Therefore, despite being a deactivating group, the difluoromethoxy group is predicted to be an ortho-, para- director. This behavior is analogous to that of halogens, which are also deactivating yet ortho-, para-directing. libretexts.orgpressbooks.pub

For the specific compound this compound, the substitution pattern would be determined by the combined directing effects of the -OCF₂H group and the two methyl groups. The methyl groups are activating and also ortho-, para- directors. The potential sites for electrophilic attack are C4, C5, and C6.

Table 2: Analysis of Directing Effects for EAS on this compound
PositionRelation to -OCF₂HRelation to 1-MeRelation to 3-MePredicted Outcome
C4ParaMetaOrthoHighly favored. Activated by 3-Me and strongly directed by -OCF₂H.
C5MetaMetaMetaDisfavored. Meta to all three groups.
C6OrthoOrthoMetaPossible, but likely less favored than C4 due to steric hindrance from the adjacent methyl and difluoromethoxy groups.

Based on this analysis, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SₙAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally limited to rings that are "activated" by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The electron-withdrawing nature of the difluoromethoxy group makes it an activating group for SₙAr. It helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. This stabilization is most effective when the -OCF₂H group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the electronegative fluorine atoms via the ether oxygen. libretexts.org

For an SₙAr reaction to occur on a derivative of this compound, a good leaving group (e.g., a halogen) would need to be present on the ring, for instance at the C4 position. A strong nucleophile could then displace the leaving group, with the -OCF₂H group facilitating the reaction by stabilizing the anionic intermediate.

Radical-Mediated Transformations and Intermediate Characterization

Reactions involving radical intermediates provide an alternative pathway for the functionalization of aromatic rings. The direct introduction of a difluoromethyl group onto an arene can be achieved through radical pathways, often initiated by photoredox catalysis. nih.gov These methods involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. mdpi.comresearchgate.net

The character of the radical intermediate is crucial in determining its reactivity and regioselectivity. Studies have shown that the difluoromethyl radical (•CF₂H) exhibits nucleophilic character. mdpi.com This means it will preferentially attack positions on the aromatic ring that are electron-deficient. In contrast, the related chlorodifluoromethyl radical (•CF₂Cl) is characterized as an electrophilic radical and will therefore react with electron-rich positions of an arene. nih.gov

The mechanism for photocatalytic difluoromethylation typically involves the generation of the •CF₂H radical from a suitable precursor. This radical then adds to the aromatic substrate to form a cyclohexadienyl radical intermediate. This intermediate is subsequently oxidized to a cation, which then loses a proton to restore aromaticity and yield the final product. The characterization of these transient radical intermediates often relies on indirect methods such as trapping experiments and computational studies (DFT calculations). researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethoxy 1,3 Dimethyl Benzene and Analogues

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. For 2-(Difluoromethoxy)-1,3-dimethyl-benzene, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

Electron ionization (EI) is a common technique that can cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule. youtube.com For this compound, characteristic fragments would likely arise from the loss of the methyl groups, the difluoromethoxy group, or parts thereof. For instance, the fragmentation of 1,3-dimethylbenzene shows a prominent peak corresponding to the loss of a methyl group. docbrown.info Analysis of the fragmentation of benzene (B151609) molecular ions has also been extensively studied, providing a basis for interpreting the spectra of its derivatives. osu.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (mass-to-charge ratio) Possible Origin
[C₉H₁₀F₂O]⁺ 172 Molecular Ion
[C₈H₇F₂O]⁺ 157 Loss of a methyl group (CH₃)
[C₈H₁₀O]⁺ 122 Loss of CF₂
[C₇H₇]⁺ 91 Tropylium ion, common in alkylbenzenes
[CHF₂]⁺ 51 Difluoromethyl cation

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes would include C-H stretching from the aromatic ring and the methyl groups, C=C stretching of the benzene ring, and C-O stretching of the ether linkage. The presence of the difluoromethoxy group would be confirmed by strong C-F stretching vibrations. For comparison, the IR spectrum of 1,3-dimethylbenzene shows strong C-H stretching vibrations from the alkyl groups between 2975-2845 cm⁻¹ and aryl C-H stretching between 3080-3030 cm⁻¹. docbrown.info Benzene ring vibrations are typically observed near 1600 and 1500 cm⁻¹. docbrown.infodocbrown.info The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is specific to the molecule and can be used for its identification. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (CH₃) 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-F Stretch 1200 - 1000
C-O Stretch 1300 - 1000

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

Theoretical and Computational Chemistry Studies of Difluoromethoxy Aromatic Systems

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Investigations

Quantum mechanical (QM) calculations and Density Functional Theory (DFT) are powerful tools for modeling the behavior of difluoromethoxy aromatic systems at the atomic and electronic levels. These computational methods allow for the detailed analysis of molecular properties that are often difficult to probe experimentally.

Electronic Structure Analysis and Electron-Withdrawing Properties of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is recognized for its significant electron-withdrawing nature, a property that profoundly influences the reactivity and characteristics of the aromatic ring to which it is attached. This electron-withdrawing effect stems from the high electronegativity of the two fluorine atoms. nih.gov

Computational analyses, including DFT, are employed to map the electron density distribution within these molecules. Electrostatic potential maps visually represent the electron-rich and electron-deficient regions of a molecule. For difluoromethoxy aromatic compounds, these maps typically show a lower electron density on the aromatic ring compared to non-fluorinated analogues, confirming the group's electron-withdrawing capabilities. This effect is a combination of a strong inductive pull of electrons from the aromatic ring through the sigma bond and a weaker resonance donation of electrons from the oxygen lone pairs. The presence of strongly electron-withdrawing groups can enhance the metabolic stability of molecules. rsc.org

The difluoromethyl group, in particular, has garnered attention in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and is considered isosteric and isopolar to hydroxyl and thiol groups. mdpi.com

Conformational Analysis and Rotational Barriers Around the Ar-O-CF₂H Bond

The conformation of the difluoromethoxy group relative to the aromatic ring is a key determinant of its interaction with its environment. Unlike the methoxy (B1213986) group, which often prefers a planar conformation with the aromatic ring, the difluoromethoxy group exhibits more complex conformational behavior.

Computational studies have shown that for aromatic OCF₂H groups, there is no distinct orientational preference, with the dihedral angle (θ) between the aromatic plane and the O-CF₂H group varying. nih.govrsc.org This flexibility allows difluoromethyl ethers to adopt conformations that can optimize binding to biological targets. rsc.org Anomeric interactions between the oxygen lone pair orbitals and the C-F σ* orbitals can weaken π conjugation, influencing the rotational barrier around the Ar-O-CF₂H bond. nih.gov The rotational barrier of a difluoroacetamide unit has been computationally determined to be approximately 73 kJ mol⁻¹. nih.gov

Molecular Dynamics (MD) Simulations for Exploring Dynamic Behavior in Different Environments

While specific Molecular Dynamics (MD) simulation studies on 2-(Difluoromethoxy)-1,3-dimethyl-benzene were not prominently found in the searched literature, MD simulations are a widely used computational method to study the dynamic behavior of molecules in various environments, such as in solution or within a protein binding site. These simulations can provide insights into how the conformational flexibility of the difluoromethoxy group, as suggested by QM calculations, translates into dynamic behavior over time. For difluoromethoxy-containing molecules, MD simulations could be used to explore how the group's orientation fluctuates and how it interacts with solvent molecules or amino acid residues, providing a more complete picture of its behavior in realistic systems.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving difluoromethoxy aromatic compounds. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and identify the most favorable mechanism. researchgate.netrsc.org

For instance, in reactions involving the introduction of the difluoromethoxy group onto an aromatic ring, computational methods can help to understand the nature of the reactive intermediates, such as a difluorocarbene. acs.org DFT calculations can be used to model the transition state structures, providing a three-dimensional picture of the atomic arrangement at the peak of the energy barrier. dntb.gov.ua This information is invaluable for understanding the factors that control the reaction rate and selectivity. For example, understanding the transition state can explain why certain positions on the aromatic ring are more reactive than others.

Analysis of Intermolecular Interactions and Noncovalent Forces in Difluoromethoxy-Containing Molecules

The difluoromethoxy group can participate in a variety of noncovalent interactions that are critical for molecular recognition and self-assembly processes. nih.govlibretexts.orgresearchgate.netlibretexts.orgnih.govkhanacademy.orglibretexts.org These interactions, although individually weak, can collectively have a significant impact on the properties and behavior of molecules. Computational methods are essential for quantifying the strength and nature of these interactions. researchgate.netnih.gov

Hydrogen Bonding Capacity of the Difluoromethoxy Moiety

A particularly interesting feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor. nih.govnih.govacs.orgbeilstein-journals.orgresearchgate.net The two highly electronegative fluorine atoms withdraw electron density from the C-H bond, making the hydrogen atom partially positive and capable of forming a hydrogen bond with an electron-rich atom, such as oxygen or nitrogen. nih.govlibretexts.org

Quantum mechanical calculations can be used to determine the geometry and energy of these hydrogen bonds. beilstein-journals.orgnih.gov Studies have shown that the strength of the C-H···O hydrogen bond involving the difluoromethoxy group can be significant, influencing conformational preferences and intermolecular interactions. nih.govacs.org The hydrogen bond donating ability of the CF₂H group is dependent on the functional group it is attached to. researchgate.net For example, the hydrogen bond acidity of ArOCF₂H compounds is comparable to that of thiophenol and aniline. rsc.org This hydrogen bonding capability is a key reason why the difluoromethoxy group is often considered a bioisostere of the hydroxyl (OH) and thiol (SH) groups in drug design. nih.govacs.orgbeilstein-journals.org

Structure Activity Relationship Sar Investigations of Difluoromethoxy Substituted Aromatic Compounds

Influence of the Difluoromethoxy Group on Molecular Recognition and Target Binding Affinity

The difluoromethoxy group exerts a significant influence on molecular recognition through a combination of stereoelectronic effects and its capacity for unique intermolecular interactions. Unlike the planar methoxy (B1213986) group, the difluoromethoxy group often adopts a conformation orthogonal to the aromatic ring to which it is attached. nih.govnih.gov This perpendicular orientation can introduce steric bulk in a different vector than a methoxy substituent, potentially altering the molecule's fit within a receptor's binding pocket. nih.gov

A key feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor. researchgate.netalfa-chemistry.comresearchgate.net This capability is absent in methoxy and trifluoromethoxy groups. The ability to form hydrogen bonds can be critical for enhancing binding affinity and specificity to a biological target. chemistryviews.org Studies have shown that the difluoromethyl group can form hydrogen bonds with an interaction energy of approximately -3.1 kcal/mol, comparable to the -3.5 kcal/mol for a hydroxyl group in similar dimeric structures. chemistryviews.org This makes the -OCF₂H group a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of engaging in crucial interactions within a binding site that would otherwise not be possible. researchgate.netsemanticscholar.orgacs.org

However, the impact on binding affinity is highly context-dependent. In studies on estratriene derivatives as inhibitors of tubulin polymerization, the replacement of a 2-methoxy group with a 2-difluoromethoxy group led to a slight reduction in activity. nih.gov X-ray analysis suggested that the orthogonal orientation of the -OCF₂H group might force it into a less favorable position within the colchicine (B1669291) binding site of tubulin compared to the coplanar methoxy group. nih.gov This highlights that while the hydrogen-bonding potential and unique conformation of the difluoromethoxy group are powerful tools in drug design, their ultimate effect on binding affinity depends on the specific topology of the target receptor.

Comparative SAR Analysis: Difluoromethoxy vs. Other Fluorinated Substituents (e.g., Trifluoromethoxy, Trifluoromethyl, Methoxy)

The strategic choice of a substituent on an aromatic ring is often a process of balancing various properties to achieve optimal potency and pharmacokinetics. The difluoromethoxy group offers a unique profile when compared to methoxy, trifluoromethyl, and trifluoromethoxy groups.

Methoxy (-OCH₃): The methoxy group is a hydrogen bond acceptor and tends to be coplanar with the aromatic ring. It is, however, susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can be a significant liability. nih.govmdpi.com

Trifluoromethyl (-CF₃): This group is a strong electron-withdrawing substituent known for enhancing metabolic stability and increasing lipophilicity (Hansch π value of +0.88). mdpi.com It can participate in electrostatic and van der Waals interactions but cannot act as a hydrogen bond donor.

Trifluoromethoxy (-OCF₃): As the most lipophilic of these common fluorinated groups (Hansch π value of +1.04), the -OCF₃ group is highly electron-withdrawing and metabolically stable. nih.govmdpi.com Like the -OCF₂H group, it adopts a conformation perpendicular to the aromatic ring but lacks a hydrogen atom for donor interactions. nih.gov

Difluoromethoxy (-OCF₂H): This group serves as a functional and structural intermediate. It is metabolically more stable than a methoxy group but is less lipophilic than the trifluoromethoxy group. nih.govresearchgate.net Its key distinguishing features are its ability to act as a hydrogen bond donor and its "dynamic lipophilicity," where it can adjust to the polarity of its molecular environment through bond rotation. nih.govresearchgate.net

SubstituentHansch π Constant (Lipophilicity)Hydrogen BondingConformation (vs. Aromatic Ring)Relative Metabolic Stability
-OCH₃ -0.02AcceptorCoplanarLow (Susceptible to O-demethylation)
-OCF₂H +0.2 to +0.6Donor & AcceptorOrthogonalHigh
-CF₃ +0.88Acceptor-High
-OCF₃ +1.04AcceptorOrthogonalVery High

Data compiled from various sources. nih.govmdpi.comresearchgate.net

This comparative profile demonstrates that the difluoromethoxy group provides a unique balance of properties, offering enhanced metabolic stability over the methoxy group while being less lipophilic than the -OCF₃ and -CF₃ groups and providing a unique hydrogen bond donating capability.

Modulation of Key Physicochemical Parameters by Difluoromethoxy Substitution (e.g., lipophilicity, pKa, metabolic stability)

pKa: The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group can significantly impact the acidity of nearby functional groups. For instance, in a study of substituted estratrienes, the replacement of a 2-methoxy group with a 2-difluoromethoxy group next to a 3-hydroxy phenol (B47542) was calculated to lower the pKa of the phenol from ~9.22 to ~8.52. nih.gov This increase in acidity can have profound effects on the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and receptor binding interactions.

Metabolic Stability: A primary reason for employing the difluoromethoxy group is to enhance metabolic stability. alfa-chemistry.com Aromatic methoxy groups are prone to oxidative O-demethylation, a common metabolic pathway that can lead to rapid clearance or the formation of active metabolites. nih.gov The strong carbon-fluorine bonds in the -OCF₂H group are highly resistant to this enzymatic cleavage, thus blocking this metabolic route and typically increasing the compound's half-life. alfa-chemistry.comrsc.org

Physicochemical ParameterEffect of -OCF₂H SubstitutionResearch Finding
Lipophilicity (logP) Moderate IncreaseΔlogP (vs. -CH₃) ranges from -0.1 to +0.4. acs.orgnih.gov Less lipophilic than -OCF₃. nih.gov
Acidity (pKa) Increases Acidity of Proximal GroupsA 2-OCF₂H phenol is more acidic (pKa ≈ 8.52) than a 2-OCH₃ phenol (pKa ≈ 9.22). nih.gov
Metabolic Stability Significant IncreaseBlocks oxidative O-demethylation pathway common for -OCH₃ groups. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Aromatic Ethers

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For fluorinated aromatic ethers, including those containing a difluoromethoxy group, QSAR models can be developed to predict properties like receptor binding affinity or toxicity, thereby guiding the design of more potent and safer molecules. researchgate.net

Although specific QSAR models for 2-(Difluoromethoxy)-1,3-dimethyl-benzene are not publicly documented, general methodologies applied to halogenated aromatic compounds are highly relevant. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful. nih.gov These approaches build models by analyzing the steric and electrostatic fields surrounding a set of aligned molecules.

For a series of difluoromethoxy-substituted aromatic compounds, a QSAR model would likely identify key descriptors for activity:

Steric Fields: The size and shape of the -OCF₂H group and its orthogonal orientation would be critical parameters. The model could quantify how substitutions at other positions on the aromatic ring either complement or clash with the receptor site. nih.gov

Electrostatic Fields: The model would capture the electron-withdrawing nature of the -OCF₂H group and its hydrogen bond donating potential. These descriptors would correlate with the importance of polar and hydrogen-bonding interactions for biological activity. nih.gov

Hydrophobicity: Lipophilicity parameters would also be included to model the compound's ability to cross membranes and engage in hydrophobic interactions within the binding pocket.

By applying such QSAR models, researchers can screen virtual libraries of related compounds, prioritize candidates for synthesis, and develop a deeper understanding of the structural requirements for optimal interaction with a specific biological target. researchgate.netmdpi.com

Advanced Applications and Environmental Considerations of Difluoromethoxybenzene Derivatives

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

Difluoromethoxybenzene derivatives are highly valued as versatile building blocks and intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. nih.gov The difluoromethoxy group can significantly enhance the metabolic stability, improve cellular membrane permeability, and modulate the pharmacokinetic properties of a molecule. nih.govresearchgate.net

Modern synthetic methodologies have been developed to facilitate the incorporation of the difluoromethoxy moiety into aromatic rings. One notable approach is the use of visible-light photoredox catalysis, which allows for the direct C-H difluoromethoxylation of arenes and heteroarenes under mild conditions. nih.gov This method often utilizes a redox-active difluoromethoxylating reagent and a photocatalyst, such as a ruthenium or iridium complex, to generate a difluoromethoxy radical that then reacts with the aromatic substrate. google.com This technique is particularly valuable for late-stage functionalization in a synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Another synthetic strategy involves the use of diethyl (bromodifluoromethyl)phosphonate as a precursor for difluorocarbene, which can then react with phenolic substrates to form difluoromethoxyarenes. nih.gov This method has been successfully employed in the synthesis of complex molecules, such as 2-difluoromethoxy-substituted estratriene derivatives, which have been investigated for their potential anti-proliferative and steroid sulfatase inhibitory activities. nih.govresearchgate.net In a specific example, 2-hydroxy-3-benzyloxyestrone was difluoromethylated using diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide (B78521) to yield the corresponding 2-difluoromethoxy derivative, which served as a key intermediate in the synthesis of a series of bioactive compounds. nih.gov

The design of novel pesticides also leverages the unique properties of fluorinated building blocks. For instance, in the development of new diamide (B1670390) insecticides, various polyfluoro-substituted phenyl groups are incorporated into the molecular structure to enhance biological activity. nih.govsemanticscholar.org While not a direct example of 2-(difluoromethoxy)-1,3-dimethyl-benzene, the principles of using fluorinated aromatic moieties to create potent and environmentally friendlier pesticides are well-established. nih.govsemanticscholar.org

Contributions to Advanced Materials Science and Engineering

The introduction of fluorine-containing groups, such as the difluoromethoxy moiety, into organic molecules can have a profound impact on their material properties. This has led to the exploration of difluoromethoxybenzene derivatives in the development of advanced materials, including electro-optical materials and high-performance polymers.

Fluorinated compounds are of significant importance in the field of liquid crystals (LCs), which are essential components of modern display technologies. The incorporation of fluorine atoms into LC molecules can influence their dielectric anisotropy (Δε), a key parameter that determines the switching behavior of the LC in an electric field. nih.govnsf.gov

Fluorination of polymers is a well-established strategy to enhance their performance characteristics. The strong carbon-fluorine bond imparts exceptional thermal stability, chemical inertness, and resistance to degradation. While specific polymers derived from this compound are not widely reported, the principles of using fluorinated monomers can be extrapolated.

For example, perfluoro-p-xylene has been used as a monomer in the synthesis of arylene main-chain ionomers for fuel cell membranes. mdpi.com These polymers exhibit excellent chemical and thermal stability. The incorporation of fluorine can also lead to polymers with low surface energy, resulting in materials with non-stick and hydrophobic properties.

The presence of a difluoromethoxy group on an aromatic ring can be expected to influence the polymer's properties in several ways:

Thermal Stability: The high strength of the C-F bonds would likely contribute to an increased thermal stability of the resulting polymer.

Chemical Resistance: The electron-withdrawing nature of the difluoromethoxy group could enhance the polymer's resistance to chemical attack.

Dielectric Properties: The polar nature of the -OCF₂H group could be exploited to create polymers with specific dielectric constants for applications in electronics.

Environmental Fate and Persistence of Fluorinated Aromatic Ethers

The widespread use of organofluorine compounds has raised concerns about their environmental fate and persistence. The inherent stability of the carbon-fluorine bond often leads to resistance to natural degradation processes.

Fluorinated aromatic ethers, including difluoromethoxybenzene derivatives, are generally expected to be persistent in the environment.

Hydrolysis: The difluoromethoxy group is generally stable to hydrolysis under normal environmental conditions.

Photolysis: Photodegradation can be a relevant transformation pathway for some fluorinated aromatic compounds. The effectiveness of photolysis depends on the specific structure of the molecule and the environmental conditions. Studies on fluorinated pesticides have shown that while some aromatic fluorine groups can be cleaved to form fluoride (B91410), other motifs, such as trifluoromethyl groups, can be more stable.

Biodegradation: The biodegradation of highly fluorinated organic compounds is typically a very slow process. The carbon-fluorine bond is not readily cleaved by microbial enzymes. As a result, these compounds can persist in the environment for long periods.

The potential for bioaccumulation of an organic compound is often related to its lipophilicity, which is commonly expressed as the octanol-water partition coefficient (logP). The difluoromethyl group is considered to be a lipophilicity-enhancing moiety.

The bioaccumulation potential of fluorinated organic compounds is a complex issue. While increased lipophilicity can lead to higher partitioning into fatty tissues of organisms, the specific structure of the molecule and its metabolic fate also play crucial roles. Per- and polyfluoroalkyl substances (PFAS) are a well-known class of persistent and bioaccumulative fluorinated compounds. While difluoromethoxybenzene derivatives are structurally different from PFAS, their persistence and lipophilicity suggest a potential for bioaccumulation that warrants further investigation.

Q & A

Q. What are the standard synthetic routes for 2-(Difluoromethoxy)-1,3-dimethyl-benzene, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting a phenol derivative (e.g., 2-hydroxy-1,3-dimethylbenzene) with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent like DMSO or acetonitrile . Key parameters for optimization include temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios to maximize yield and minimize side products like over-oxidized derivatives.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on ¹H/¹³C NMR to identify methyl groups (δ 2.2–2.5 ppm) and difluoromethoxy signals (δ ~6.8 ppm, split due to coupling with fluorine). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR verifies C-F (1100–1200 cm⁻¹) and aromatic C-H stretches. Chromatographic purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the key reactivity trends of the difluoromethoxy group in electrophilic substitution reactions?

The difluoromethoxy group (-OCF₂H) acts as a moderately electron-withdrawing substituent due to the inductive effect of fluorine, directing electrophiles (e.g., nitration, halogenation) to the meta and para positions relative to itself. Steric hindrance from the 1,3-dimethyl groups further influences regioselectivity, favoring substitution at less hindered sites .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., sulfones or over-oxidized species) be minimized during scale-up?

Byproduct formation is mitigated by:

  • Controlled oxidation : Using mild oxidizing agents (e.g., mCPBA instead of H₂O₂) to prevent over-oxidation of sulfur-containing intermediates .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/Cu systems) enhance selectivity in coupling reactions .
  • In-line monitoring : Real-time HPLC or GC-MS tracks reaction progress to halt at the desired intermediate stage .

Q. What methodologies are used to study the compound’s interactions with biological targets like β-secretase (BACE1)?

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to BACE1’s active site, leveraging the difluoromethoxy group’s hydrophobicity and steric profile .
  • Enzyme inhibition assays : Fluorogenic substrates quantify IC₅₀ values under varied pH and temperature conditions to assess potency .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

Stability studies use accelerated degradation protocols :

  • Thermal stress : Samples heated to 40–60°C for 4–8 weeks in sealed vials; degradation products (e.g., demethylated analogs) analyzed via LC-MS .
  • Photolytic stress : Exposure to UV light (300–400 nm) identifies photosensitive intermediates. Non-polar solvents (e.g., hexane) enhance stability compared to polar solvents like DMSO .

Q. What contradictions exist in reported bioactivity data, and how are they resolved?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Impurity profiles : Batch-to-batch variability in halogenated byproducts (e.g., chloro derivatives) affects activity. HPLC-coupled bioassays isolate pure fractions for retesting .
  • Assay conditions : Variations in pH, ionic strength, or cell lines (for in vitro studies) require standardization via OECD guidelines .

Methodological Considerations

Q. What strategies are employed to enhance the compound’s solubility for in vitro studies?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Liposome encapsulation : Improves bioavailability in cell-based assays .
  • Derivatization : Introducing hydrophilic groups (e.g., -SO₃H) at non-critical positions .

Q. How is regioselectivity controlled during functionalization of the benzene ring?

  • Directing group engineering : Temporary protection of methyl groups with Boc or acetyl moieties alters electronic effects .
  • Metal-mediated catalysis : Pd-catalyzed C-H activation selectively functionalizes positions ortho to the difluoromethoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.